

Spectroscopic Analysis of 5-Methylnonane: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylnonane

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This guide provides a comprehensive overview of the key spectroscopic data for **5-methylnonane** ($C_{10}H_{22}$), a branched alkane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and methodologies for structural elucidation and identification. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections summarize the quantitative spectroscopic data for **5-methylnonane**, presented in tabular format for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of **5-methylnonane**, certain proton and carbon environments are chemically equivalent, simplifying the resulting spectra.

Table 1: 1H NMR Spectroscopic Data for **5-Methylnonane**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
A	~0.88	Triplet	6H	C1-H ₃ , C9-H ₃
B	~0.84	Doublet	3H	C5-CH ₃
C	~1.25	Multiplet	12H	C2-H ₂ , C3-H ₂ , C4-H ₂ , C6-H ₂ , C7-H ₂ , C8-H ₂
D	~1.10	Multiplet	1H	C5-H

Note: Data is a representative interpretation based on typical alkane chemical shifts. Actual spectra may show overlapping multiplets.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **5-MethylNonane**

Carbon Atom	Chemical Shift (ppm)
C1, C9	~14.2
C5-CH ₃	~19.5
C2, C8	~23.1
C3, C7	~29.8
C5	~34.5
C4, C6	~36.8

Note: Data is sourced from publicly available spectral databases.[\[3\]](#)[\[4\]](#)

Electron Ionization Mass Spectrometry (EI-MS) of **5-methylNonane** results in fragmentation patterns characteristic of branched alkanes. The molecular ion (M⁺) peak is observed, though it may be of low intensity.

Table 3: Key Mass Spectrometry Data (EI-MS) for **5-MethylNonane**

m/z	Relative Intensity (%)	Assignment
142	1.4	Molecular Ion $[M]^+$
113	1.0	$[M-C_2H_5]^+$
98	1.3	$[M-C_3H_6]^+$
85	54.7	$[M-C_4H_9]^+$ (cleavage at C4-C5)
84	32.5	$[M-C_4H_{10}]^+$
71	6.7	$[C_5H_{11}]^+$
57	28.3	$[C_4H_9]^+$
43	100.0	$[C_3H_7]^+$ (Base Peak)

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[\[5\]](#)[\[6\]](#)[\[7\]](#) The molecular weight of **5-methylnonane** is 142.28 g/mol .[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The IR spectrum of an alkane like **5-methylnonane** is dominated by C-H stretching and bending vibrations.

Table 4: Infrared (IR) Absorption Data for **5-Methylnonane**

Frequency Range (cm ⁻¹)	Vibration Type	Description
2850 - 3000	C-H Stretch	Strong absorptions characteristic of sp ³ C-H bonds. [10] [11] [12]
1450 - 1470	C-H Bend (Scissoring)	Medium intensity absorption from CH ₂ groups. [11] [13]
1375 - 1385	C-H Bend (Rocking)	Medium intensity absorption from CH ₃ groups. [11] [13]
~725	C-H Bend (Rocking)	A weaker absorption may be present due to the long alkyl chains. [11]

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.[11]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to analyze alkanes such as **5-methylNonane**.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

- Sample Preparation: A sample of **5-methylNonane** is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).
- ¹H NMR Acquisition:
 - The spectrum is acquired on a high-field NMR spectrometer.
 - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - Sufficient scans are collected to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum where each unique carbon appears as a singlet.[14]
 - Due to the low natural abundance of ¹³C (~1.1%) and its weaker magnetic moment, a larger number of scans and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.[14][15]
- Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal.[15]

Objective: To separate **5-methylNonane** from any impurities and obtain its mass spectrum for identification and fragmentation analysis.[16]

- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or hexane.[17]
- GC Separation:
 - A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet.[18]
 - The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., ZB-5MSplus).[18]
 - A temperature program is used to separate components based on their boiling points. A typical program might start at 60°C, hold for a few minutes, then ramp up to 250-270°C. [18]
 - Helium is commonly used as the carrier gas.[18]
- MS Detection (Electron Ionization):
 - As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
 - The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]
 - The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]
- Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The fragmentation pattern is compared to spectral libraries (like NIST) for confirmation.[16]

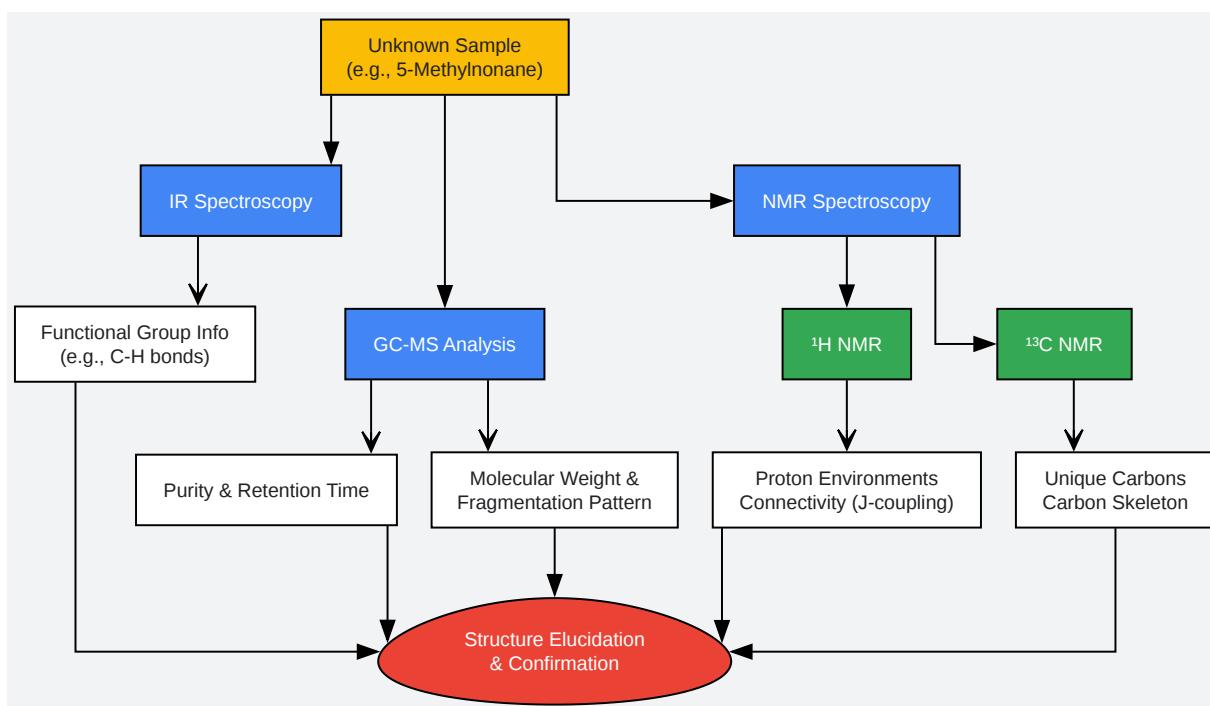
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

- Sample Preparation: For a liquid sample like **5-methylnonane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

- Data Acquisition:
 - A background spectrum of the empty spectrometer is recorded.
 - The prepared sample is placed in the IR beam path.
 - The sample spectrum is recorded over a typical range of 4000 to 600 cm^{-1} .
- Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands. For an alkane, the primary focus is on the C-H stretching region (3000-2850 cm^{-1}) and the C-H bending regions (1470-1350 cm^{-1}).[11][19]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown organic compound, such as **5-methylNonane**.



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Caption: Logical workflow for spectroscopic analysis of an organic compound.

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